molecular formula C26H26N4O6S3 B2975725 (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865160-26-5

(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2975725
CAS No.: 865160-26-5
M. Wt: 586.7
InChI Key: FKGOKFOYRUAKND-SGEDCAFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a recognized potent, selective, and covalent inhibitor of the MALT1 paracaspase protease [Source] . Its primary research value lies in dissecting the critical role of MALT1 as a signaling node downstream of antigen receptors in lymphocytes. By irreversibly binding to the MALT1 catalytic cleft, this compound effectively suppresses the cleavage of specific MALT1 substrates, such as RelB and CYLD, thereby inhibiting the constitutive activation of the NF-κB pathway [Source] . This mechanism makes it an essential pharmacological tool for investigating the pathogenesis of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other B-cell lymphomas where the B-cell receptor (BCR) and CARD11 signaling pathways drive proliferation and survival. Researchers utilize this inhibitor to explore novel therapeutic strategies for hematological malignancies and autoimmune disorders, providing crucial insights into immune cell signaling and oncogenic processes [Source] .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O6S3/c1-36-15-14-30-23-11-10-22(38(27,32)33)16-24(23)37-26(30)28-25(31)19-6-8-21(9-7-19)39(34,35)29-13-12-18-4-2-3-5-20(18)17-29/h2-11,16H,12-15,17H2,1H3,(H2,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGOKFOYRUAKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound with potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H26N4O6S3
  • Molecular Weight : 586.7 g/mol
  • CAS Number : 865160-26-5

The compound features a central benzene ring, which provides structural stability, along with various functional groups that may interact with biological targets.

The biological activity of this compound is linked to its ability to interact with specific biological pathways. The sulfonamide group is known for its ability to form hydrogen bonds, potentially enhancing its interaction with target proteins. The dihydroisoquinoline moiety may also contribute to its pharmacological effects by influencing receptor binding and activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to this compound against coronaviruses. For instance, small molecule inhibitors have been shown to reduce plaque formation in MERS-CoV by up to 59.2% in vitro, demonstrating significant antiviral potential .

Cytotoxicity Studies

In cytotoxicity assessments, compounds related to this structure exhibited low toxicity profiles at concentrations below 20 μM in human embryonic kidney cells (HEK293), indicating a favorable safety margin for further development .

Pharmacokinetics and Drug-Likeness

Research into the pharmacokinetic properties of similar compounds suggests that they possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are essential for their potential therapeutic applications .

Case Study 1: MERS-CoV Inhibition

A study evaluated the efficacy of various small molecules in inhibiting MERS-CoV replication. Among these, compounds structurally related to this compound showed promising results with half-maximal effective concentrations (EC50) in the low micromolar range .

Compound ID% Plaque ReductionCytotoxicity (μM)
2255.30.596
7435.50.568
7343.80.602

The data indicates that these compounds could be developed further as antiviral agents against coronaviruses.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar in structure to (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide possess antiviral properties against coronaviruses. Small molecule inhibitors have demonstrated a reduction in plaque formation in MERS-CoV by up to 59.2% in vitro, suggesting significant antiviral potential.

Cytotoxicity Studies

Cytotoxicity assessments of related compounds have shown low toxicity profiles at concentrations below 20 μM in human embryonic kidney cells (HEK293), suggesting a favorable safety margin for further development.

Pharmacokinetics and Drug-Likeness

Research into the pharmacokinetic properties of similar compounds indicates they possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for their potential therapeutic applications.

Preliminary studies suggest that this compound exhibits biological activity, particularly as an inhibitor of certain enzymes or pathways relevant to disease processes. The isoquinoline and thiazole components are often associated with anti-cancer and anti-inflammatory effects. The compound's sulfonamide group is known for forming hydrogen bonds, potentially enhancing its interaction with target proteins, while the dihydroisoquinoline moiety may influence receptor binding and activity.

MERS-CoV Inhibition Case Study

A study evaluating the efficacy of small molecules in inhibiting MERS-CoV replication showed promising results with compounds structurally related to this compound, with half-maximal effective concentrations (EC50) in the low micromolar range.

Compound ID% Plaque ReductionCytotoxicity (μM)
2255.30.596
7435.50.568
7343.80.602

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Compound A with Analogs
Compound Name / ID Key Substituents Molecular Formula Molecular Weight Notable Features
Compound A - 3-(2-Methoxyethyl)benzo[d]thiazole
- 6-Sulfamoyl
- 4-(3,4-Dihydroisoquinolinyl)sulfonyl
C₂₈H₂₅N₃O₆S₃* ~597.6* - Sulfamoyl (enhanced hydrogen bonding)
- Isoquinoline (potential receptor binding)
(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide - 3-Allyl
- 6-Sulfamoyl
- 4-Methylsulfonyl
C₁₈H₁₇N₃O₅S₃ 451.5 - Allyl group (increased hydrophobicity)
- Methylsulfonyl (reduced polarity vs. sulfamoyl)
(Z)-N-(3-(2-Methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide - 3-(2-Methoxyethyl)
- 6-Methylsulfonyl
- 4-Methylsulfonyl
C₁₉H₂₀N₂O₆S₃ 468.6 - Dual methylsulfonyl (electron-withdrawing effects)
- Methoxyethyl (moderate solubility)
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide - 4-(7-Methoxybenzofuran)thiazole
- 4-Dihydroisoquinolinylsulfonyl
C₂₈H₂₃N₃O₅S₂ 545.6 - Benzofuran-thiazole hybrid
- Isoquinoline sulfonyl (shared with Compound A)

*Estimated based on structural similarity to .

Key Observations :

  • Sulfamoyl vs. Methylsulfonyl : Compound A’s 6-sulfamoyl group (NH₂SO₂) enhances hydrogen-bonding capacity compared to methylsulfonyl (CH₃SO₂) in analogs . This may improve target binding affinity, particularly in enzymes like carbonic anhydrase or kinases .
  • Isoquinoline vs. Benzofuran: The 3,4-dihydroisoquinoline in Compound A and the benzofuran-thiazole in ’s compound suggest divergent pharmacological profiles. Isoquinoline derivatives often interact with neurotransmitter receptors, while benzofurans are explored for anti-inflammatory activity .
  • Substituent Effects on Solubility : The 2-methoxyethyl group in Compound A and the allyl group in influence lipophilicity. Methoxyethyl may balance solubility better than allyl, which is more hydrophobic .

Pharmacological Implications

  • Target Selectivity : The sulfamoyl group in Compound A may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX in cancer), whereas methylsulfonyl analogs () might exhibit broader but weaker inhibition .
  • Isoquinoline Interactions: The 3,4-dihydroisoquinoline moiety could confer affinity for adrenergic or opioid receptors, differentiating it from benzofuran-containing analogs () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.